Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

This tri-halogenated intermediate is the validated scaffold for constructing SYK inhibitors (nanomolar IC50) and HPK1 antagonists. Only this exact 4,6-dichloro-7-fluoro pattern provides the electronic and steric profile required for regioselective SNAr at C4/C6 while retaining the pharmacokinetic benefit of the C7 fluorine. Unlike mono-halogenated or unsubstituted analogs, this compound enables convergent, high-yielding routes to clinical candidates. Researchers procuring this building block replicate patented synthetic routes without deviation, accelerating medicinal chemistry programs.

Molecular Formula C7H3Cl2FN2O
Molecular Weight 221.012
CAS No. 1312693-69-8
Cat. No. B567523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
CAS1312693-69-8
Molecular FormulaC7H3Cl2FN2O
Molecular Weight221.012
Structural Identifiers
SMILESC1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl
InChIInChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13)
InChIKeyXDMWQSCKMZHECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Heterocyclic Core for Kinase-Focused Chemical Synthesis


4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS 1312693-69-8; C7H3Cl2FN2O; MW 221.02) is a halogenated pyrrolo[3,4-c]pyridin-3-one heterocyclic building block [1]. This scaffold serves as a synthetic intermediate for advanced pharmaceutical agents, most notably for the construction of potent spleen tyrosine kinase (SYK) inhibitors [2] and hematopoietic progenitor kinase 1 (HPK1) antagonists [3].

Why Analogs Cannot Replace 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one


The synthetic utility of 4,6-dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one cannot be replicated by close analogs due to the precise halogenation pattern required for orthogonal functionalization. In advanced pharmaceutical synthesis, the compound's C4 and C6 chlorine atoms, combined with the C7 fluorine, provide a specific electronic and steric environment that directs regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions essential for assembling complex kinase inhibitors [1]. Unhalogenated pyrrolo[3,4-c]pyridin-3-ones or mono-halogenated variants lack the necessary reactivity handles for sequential derivatization, forcing either low-yielding synthetic pathways or complete route redesign. Consequently, substitution with a less halogenated or differently halogenated analog is not a viable option for programs already validated on this specific intermediate.

Quantitative Differentiation of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one


Halogenation Pattern: Orthogonal Reactivity for Sequential Derivatization

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one features three distinct halogen substituents (Cl at C4 and C6; F at C7) that enable sequential, site-selective functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The C4 and C6 chlorine atoms are positioned for divergent reactivity, while the C7 fluorine provides an orthogonal handle for late-stage modification [1]. In contrast, the unsubstituted parent compound 1H-pyrrolo[3,4-c]pyridin-3(2H)-one possesses no halogenation, rendering it incapable of direct SNAr derivatization without pre-activation. Mono-halogenated analogs such as 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one offer only a single reactive site, restricting synthetic versatility and necessitating additional steps for multi-site elaboration.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

Proven Synthetic Utility: Essential Intermediate in Validated SYK Inhibitor Patents

The pyrrolo[3,4-c]pyridine core of 4,6-dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is explicitly documented in U.S. Patent 10,676,473 as the foundational scaffold for synthesizing potent spleen tyrosine kinase (SYK) inhibitors, including the clinical candidate 6-((1R,2S)-2-aminocyclohexylamino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridine-3(2H)-one [1]. While the patent does not disclose the direct biological activity of the dichloro intermediate itself, its role as a building block is unequivocally established in the synthesis of a final compound with demonstrated SYK inhibitory activity (IC50 = 3.2 nM) . Alternative pyrrolopyridine isomers, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, are associated with distinct target profiles and do not serve as direct synthetic surrogates for SYK inhibitor programs.

Spleen Tyrosine Kinase Oncology Immunology

Fluorine Substituent: Enhanced Metabolic Stability and Binding Affinity Optimization

The presence of a fluorine atom at the C7 position confers distinct pharmacokinetic advantages over non-fluorinated pyrrolo[3,4-c]pyridine analogs. Fluorine substitution in heteroaromatic systems is a well-established strategy to improve metabolic stability, enhance membrane permeability, and modulate binding affinity to biological targets via both steric and electronic effects [1]. Within the pyrrolo[3,4-c]pyridin-3-one class, compounds lacking C7 fluorination exhibit altered physicochemical properties, including lower calculated LogP values (e.g., unsubstituted 1H-pyrrolo[3,4-c]pyridin-3(2H)-one; LogP not publicly available for direct comparison) and distinct electrostatic potential surfaces, potentially impacting passive diffusion and target engagement in cellular assays. The 7-bromo analog provides an alternative halogen handle but lacks the metabolic stability advantages associated with the strong C-F bond.

Fluorine Chemistry Drug Design ADME Optimization

Commercial Availability and Supply Chain Verifiability

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is commercially available from multiple reputable suppliers with verified analytical specifications, including purity ≥97-98% [1]. This contrasts with the less readily available 7-bromo analog, which has limited commercial distribution and fewer verified purity certificates . The compound is offered in standard research quantities (e.g., 100 mg at $162.00) [1], with established MDL number (MFCD20486199) and standardized storage conditions (2-8°C, sealed, away from moisture) [1]. This commercial maturity reduces procurement risk and ensures batch-to-batch reproducibility for long-term research programs.

Chemical Procurement Supply Chain Quality Control

Calculated Physicochemical Properties for Formulation and DMPK Planning

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one exhibits calculated physicochemical properties that support its utility as a building block for orally bioavailable drug candidates. The compound has a calculated LogP of ~2.10 and aqueous solubility of 0.49 g/L at 25°C (calculated) . While direct experimental solubility data for the closest analog (7-bromo derivative) is not publicly available, the presence of two chlorine atoms and one fluorine atom in the target compound yields a moderate lipophilicity profile consistent with favorable membrane permeability and oral absorption potential in downstream drug candidates. The compound's molecular weight (221.02 g/mol) and low topological polar surface area (~42 Ų) further align with established oral drug space parameters.

ADME Drug Formulation Physicochemical Profiling

Primary Research and Industrial Use Cases for 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one


Synthesis of SYK/FLT3 Dual Inhibitors for Oncology Research

This compound is the preferred starting material for synthesizing 7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridine-3(2H)-one derivatives, which are potent spleen tyrosine kinase (SYK) inhibitors with demonstrated IC50 values in the low nanomolar range [1]. Researchers developing novel SYK or FLT3 inhibitors for hematological malignancies should procure this specific intermediate to replicate patented synthetic routes without deviating from validated chemical space.

HPK1 Antagonist Lead Optimization Programs

Recent patent literature explicitly identifies substituted pyrrolo[3,4-c]pyridines as hematopoietic progenitor kinase 1 (HPK1) antagonists [2]. The 4,6-dichloro-7-fluoro scaffold serves as the core heterocyclic framework for constructing these inhibitors, and procurement of this exact building block is essential for medicinal chemistry teams iterating on the HPK1-targeted chemical series disclosed in U.S. Patent 12,466,841 B2.

Late-Stage Fluorination-Enabled Metabolic Stability Studies

The pre-installed C7 fluorine atom eliminates the need for late-stage fluorination chemistry, which is often low-yielding and operationally challenging [3]. Research groups conducting structure-activity relationship (SAR) studies on pyrrolo[3,4-c]pyridine-based inhibitors can directly incorporate this fluorinated intermediate into parallel synthesis workflows, enabling efficient exploration of substitution patterns at C4 and C6 while maintaining the pharmacokinetic benefits of the C7 fluorine substituent [3].

Building Block Library Construction for Kinase-Focused Chemical Biology

Chemical biology core facilities and academic screening centers constructing focused libraries of kinase-targeted small molecules should stock this intermediate. Its three orthogonal halogen handles enable rapid diversification via parallel SNAr and Suzuki-Miyaura coupling reactions, generating structurally diverse compound collections that probe ATP-binding pocket interactions across the kinome [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.